N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate
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Overview
Description
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a hexafluorophosphate anion. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) typically involves the reaction of 2-bromo-3-(dimethylamino)acrolein with N-methylmethanaminium hexafluorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine and propynal, which undergo a Reppe vinylation reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous processes to ensure high yield and purity. The use of vinyl ethers and phosgene in the presence of dimethylformamide can lead to the formation of the iminium chloride intermediate, which is then converted to the final product under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines or other derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride and sodium amide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is used in several scientific research fields:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with molecular targets through its reactive functional groups. The bromine atom and dimethylamino group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The hexafluorophosphate anion provides stability to the compound, making it suitable for use in different environments .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Bromo-3-(dimethylamino)acrolein
- N-Methylmethanaminium hexafluorophosphate
- Dimethylaminoacrolein derivatives
Uniqueness
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is unique due to its combination of a bromine atom, a dimethylamino group, and a hexafluorophosphate anion. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H14BrF6N2P |
---|---|
Molecular Weight |
351.07 g/mol |
IUPAC Name |
[2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C7H14BrN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
NHFBVLZINOZKPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)Br.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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